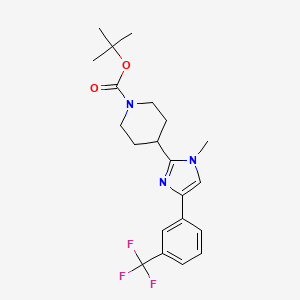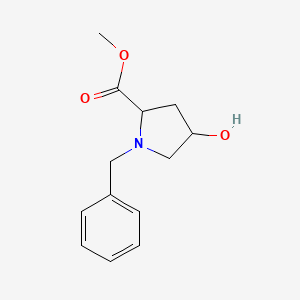
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, a hydroxyl group at the 4-position, and a carboxylic acid methyl ester group at the 2-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine-2,4-dione with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-4-hydroxy-piperidine-2-carboxylic acid methyl ester
- 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid ethyl ester
- 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester is unique due to its specific structural features, including the combination of a benzyl group, hydroxyl group, and carboxylic acid methyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3 |
Clé InChI |
JYJKFDHLEYMLDX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CN1CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




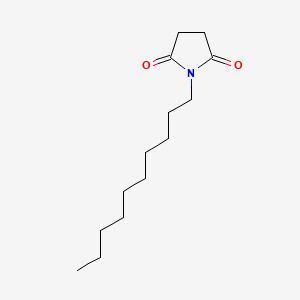
![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)

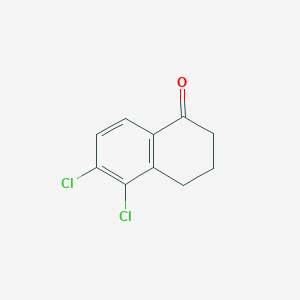

![Methanesulfonic acid, 1,1,1-trifluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl ester](/img/structure/B8704087.png)
![8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)
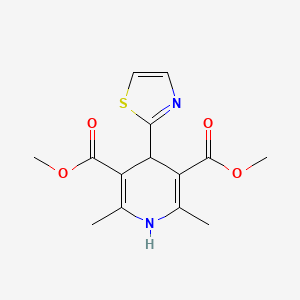
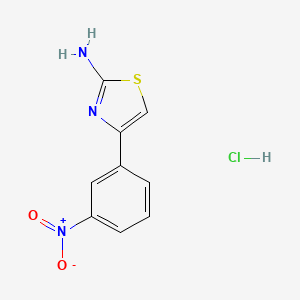

![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)
